Cas no 2167403-60-1 (5-(1H-indol-2-yl)aminopentanenitrile)
5-(1H-indol-2-yl)aminopentanenitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-indol-2-yl)aminopentanenitrile
- 5-[(1H-indol-2-yl)amino]pentanenitrile
- EN300-1275198
- 2167403-60-1
-
- Inchi: 1S/C13H15N3/c14-8-4-1-5-9-15-13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15-16H,1,4-5,9H2
- InChI Key: KUHQGVFIBKTKEU-UHFFFAOYSA-N
- SMILES: N(C1=CC2C=CC=CC=2N1)CCCCC#N
Computed Properties
- Exact Mass: 213.126597491g/mol
- Monoisotopic Mass: 213.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.6Ų
5-(1H-indol-2-yl)aminopentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275198-0.05g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 0.05g |
$1224.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-0.1g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 0.1g |
$1283.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-0.25g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 0.25g |
$1341.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-0.5g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 0.5g |
$1399.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-1.0g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 1g |
$1458.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-2.5g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 2.5g |
$2856.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-5.0g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 5g |
$4226.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-10.0g |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 10g |
$6266.0 | 2023-05-26 | ||
| Enamine | EN300-1275198-50mg |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 50mg |
$1224.0 | 2023-10-01 | ||
| Enamine | EN300-1275198-100mg |
5-[(1H-indol-2-yl)amino]pentanenitrile |
2167403-60-1 | 100mg |
$1283.0 | 2023-10-01 |
5-(1H-indol-2-yl)aminopentanenitrile Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-(1H-indol-2-yl)aminopentanenitrile
5-(1H-Indol-2-yl)aminopentanenitrile: A Comprehensive Overview
The compound 5-(1H-indol-2-yl)aminopentanenitrile, identified by the CAS number 2167403-60-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, often referred to as indole-containing nitrile, has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.
The molecular structure of 5-(1H-indol-2-yl)aminopentanenitrile comprises an indole ring fused with a pyrrole ring, which contributes to its aromatic stability and electronic properties. The presence of the nitrile group at the terminal position of the pentane chain introduces additional functionality, making it a versatile molecule for chemical modifications. Researchers have exploited these features to design derivatives with enhanced bioavailability and selectivity, as reported in recent publications.
One of the most notable applications of this compound is in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has been extensively explored. For instance, studies have demonstrated that 5-(1H-indol-2-yl)aminopentanenitrile can serve as a lead compound for developing inhibitors of key enzymes involved in cancer progression. The indole moiety, known for its bioactivity, plays a crucial role in enhancing the molecule's interaction with target proteins, thereby improving its therapeutic potential.
In addition to its pharmacological applications, this compound has also found relevance in organic synthesis. Its nitrile group can be readily converted into other functional groups, such as amides or carboxylic acids, enabling the creation of diverse chemical libraries. This versatility has made it a valuable reagent in combinatorial chemistry and high-throughput screening campaigns.
Recent advancements in computational chemistry have further elucidated the properties of 5-(1H-indol-2-yl)aminopentanenitrile. Molecular docking studies have revealed its potential to bind to specific receptors with high affinity, suggesting its role in modulating cellular signaling pathways. Furthermore, quantum chemical calculations have provided insights into its electronic structure and reactivity, paving the way for rational drug design strategies.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the indole ring through cyclization reactions and the subsequent introduction of the nitrile group via nucleophilic substitution. Optimization of these steps has led to improved yields and purities, making large-scale production feasible.
In conclusion, 5-(1H-indol-2-yl)aminopentanenitrile, CAS number 2167403-60-1, stands out as a versatile and bioactive molecule with wide-ranging applications in chemistry and pharmacology. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future drug development and chemical innovation.
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